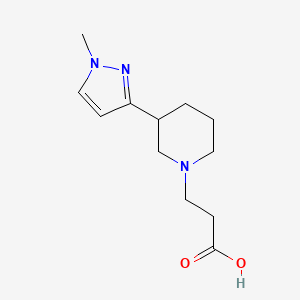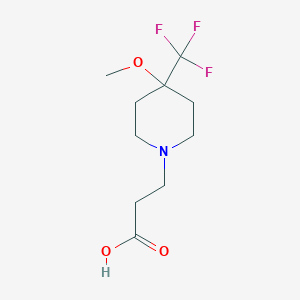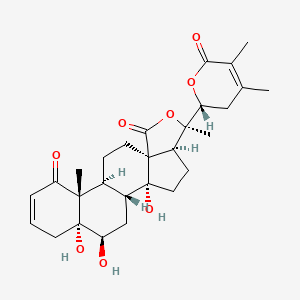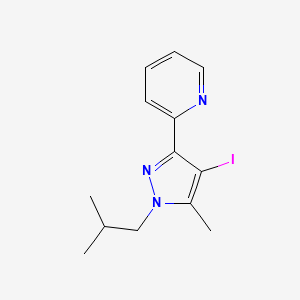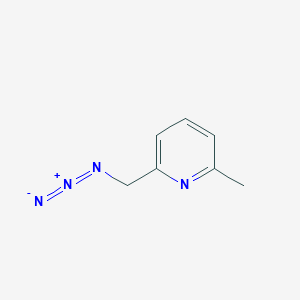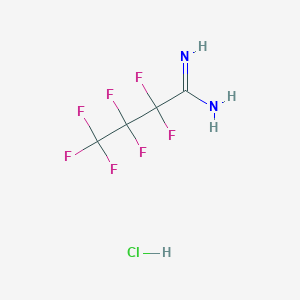
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride typically involves the reaction of heptafluorobutylamine with appropriate reagents under controlled conditions. One common method includes the reaction of heptafluorobutylamine with an amidating agent in the presence of a hydrochloric acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of fluorinated polymers and materials.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is unique due to its specific structure and the presence of an amidamide group, which imparts distinct reactivity and stability compared to other similar fluorinated compounds. This uniqueness makes it valuable in specialized applications where specific chemical properties are required.
Properties
CAS No. |
2358-53-4 |
|---|---|
Molecular Formula |
C4H4ClF7N2 |
Molecular Weight |
248.53 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H3F7N2.ClH/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H3,12,13);1H |
InChI Key |
GYIZIJJIBAVXMW-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(C(C(C(F)(F)F)(F)F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
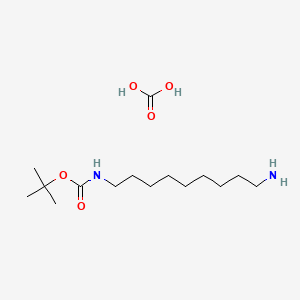
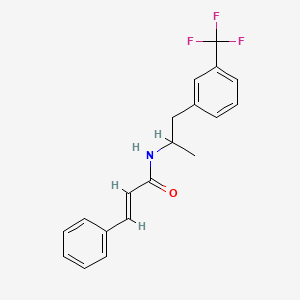

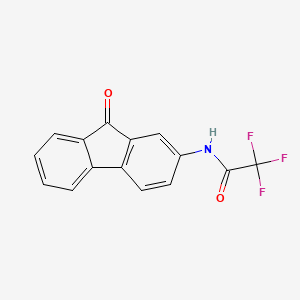
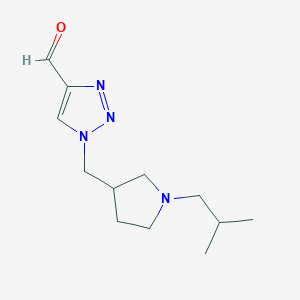
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

